
3-Ethyl-4-hydroxy-2-methylisoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-4-hydroxy-2-methylisoquinolin-1(2H)-one: is a heterocyclic compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-hydroxy-2-methylisoquinolin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoquinoline Core: This can be achieved through the Pomeranz-Fritsch reaction or Bischler-Napieralski reaction.
Functional Group Modifications: Introduction of the ethyl and methyl groups can be done through alkylation reactions.
Hydroxylation: The hydroxyl group can be introduced via selective oxidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be fine-tuned for efficiency.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions to modify the isoquinolinone core.
Substitution: Various substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of 3-ethyl-2-methyl-4-oxoisoquinolin-1(2H)-one.
Reduction: Formation of 3-ethyl-4-hydroxy-2-methylisoquinoline.
Substitution: Various substituted isoquinolinones depending on the reagents used.
科学研究应用
Chemistry: : Used as a building block for synthesizing more complex molecules. Biology : Studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine : Potential therapeutic applications due to its biological activities. Industry : Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Ethyl-4-hydroxy-2-methylisoquinolin-1(2H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.
相似化合物的比较
Similar Compounds
4-Hydroxy-2-methylisoquinolin-1(2H)-one: Lacks the ethyl group.
3-Ethyl-2-methylisoquinolin-1(2H)-one: Lacks the hydroxyl group.
3-Ethyl-4-hydroxyisoquinolin-1(2H)-one: Lacks the methyl group.
Uniqueness
3-Ethyl-4-hydroxy-2-methylisoquinolin-1(2H)-one is unique due to the specific combination of ethyl, hydroxyl, and methyl groups on the isoquinolinone core, which can influence its chemical reactivity and biological activity.
属性
CAS 编号 |
67456-15-9 |
|---|---|
分子式 |
C12H13NO2 |
分子量 |
203.24 g/mol |
IUPAC 名称 |
3-ethyl-4-hydroxy-2-methylisoquinolin-1-one |
InChI |
InChI=1S/C12H13NO2/c1-3-10-11(14)8-6-4-5-7-9(8)12(15)13(10)2/h4-7,14H,3H2,1-2H3 |
InChI 键 |
NIWMBIVOLCNFKE-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C2=CC=CC=C2C(=O)N1C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


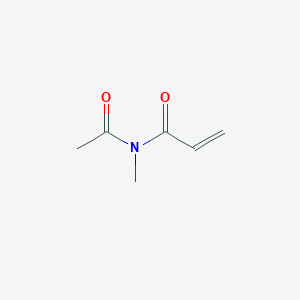
![1,4-Dioxaspiro[4.5]dec-7-ene, 7,9,9-trimethyl-](/img/structure/B14477520.png)
![9,10-Anthracenedione, 1,5-bis[[1-(2-hydroxyethyl)-1H-1,2,4-triazol-3-yl]thio]-](/img/structure/B14477530.png)
![Decanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester](/img/structure/B14477534.png)
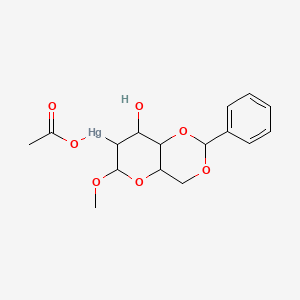
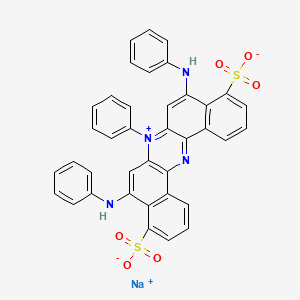
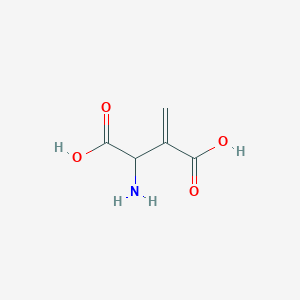

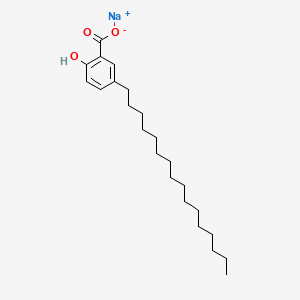
![2-(4-methylphenyl)-3H-chromeno[3,4-c]pyridine-4,5-dione](/img/structure/B14477558.png)
![{1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B14477562.png)
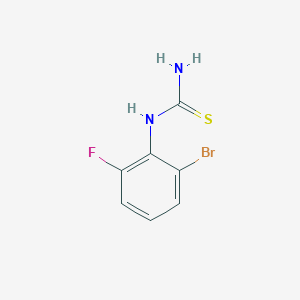
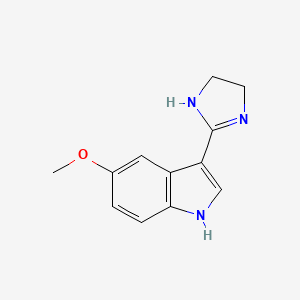
![Benzo[h]quinolin-4-ol, 1,2,3,4-tetrahydro-6-methyl-](/img/structure/B14477575.png)
